molecular formula C23H39ClN2O B14745127 1-(2-Chlorophenyl)-3-hexadecylurea CAS No. 6312-78-3

1-(2-Chlorophenyl)-3-hexadecylurea

Cat. No.: B14745127
CAS No.: 6312-78-3
M. Wt: 395.0 g/mol
InChI Key: SFZIOBCLKQZUJR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-hexadecylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group attached to a hexadecyl chain through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-hexadecylurea typically involves the reaction of 2-chloroaniline with hexadecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

[ \text{2-Chloroaniline} + \text{Hexadecyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-hexadecylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-hexadecylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-hexadecylurea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-octadecylurea: Similar structure but with an octadecyl chain instead of a hexadecyl chain.

    1-(2-Chlorophenyl)-3-dodecylurea: Similar structure but with a dodecyl chain.

    1-(2-Chlorophenyl)-3-benzylurea: Similar structure but with a benzyl group instead of a long alkyl chain.

The uniqueness of this compound lies in its specific chain length and the presence of the chlorophenyl group, which can influence its physical and chemical properties, as well as its biological activities.

Properties

CAS No.

6312-78-3

Molecular Formula

C23H39ClN2O

Molecular Weight

395.0 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-hexadecylurea

InChI

InChI=1S/C23H39ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(27)26-22-19-16-15-18-21(22)24/h15-16,18-19H,2-14,17,20H2,1H3,(H2,25,26,27)

InChI Key

SFZIOBCLKQZUJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

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